![molecular formula C17H15N3O2 B3034929 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile CAS No. 251310-75-5](/img/structure/B3034929.png)
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile
Descripción general
Descripción
The compound 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrole ring, which is a five-membered heterocycle with a nitrogen atom, and a benzoyl group, which is a benzene ring attached to a carbonyl group. Additionally, it has a methoxyimino group and an acrylonitrile moiety, which includes a carbon-carbon triple bond adjacent to a nitrile group.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the reaction of 3-benzoylacrylonitrile with different amines has been shown to yield pyridine derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could potentially be applied. The use of enamines and base-catalyzed reactions are common in the synthesis of such complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a related acrylonitrile derivative was determined, showing intermolecular and intramolecular hydrogen bonding . This suggests that the compound of interest may also exhibit such hydrogen bonding, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. Conjugated nitriles, such as the ones studied, participate in reactions with enamines to form heterocyclic compounds . The presence of the methoxyimino group could also influence the reactivity, potentially participating in additional chemical transformations.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile are not provided, related compounds have been shown to possess interesting properties. For instance, copolymers containing acryloyloxybenzal phenylimine exhibit specific thermal properties and reactivity ratios . Moreover, compounds with methoxy pyridine and benzonitrile moieties have been studied for their liquid crystalline behavior and photophysical properties, which could be relevant for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Drug Design
Compounds related to 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile have been studied for their potential in drug design. For instance, derivatives of pyrrol-2-yl with acrylonitrile components have been synthesized and examined for antibacterial and cytotoxic activities. These compounds, including benzimidazole-acrylonitriles and pyrrole-hydroxy-amides, have shown promising results against various human cancer cell lines and bacterial strains (Sa̧czewski et al., 2008), (Ragno et al., 2004).
Material Science Applications
In the field of materials science, similar compounds have been utilized in the synthesis of copolymers. For example, copolymers involving methacrylate and acrylonitrile have been synthesized, demonstrating significant potential in creating novel materials with unique properties (Balaji & Nanjundan, 1998).
Chemical Reactivity and Synthesis
These compounds are also of interest in exploring chemical reactivity and synthesis pathways. Studies have shown that pyrrol-2-yl derivatives react in various ways to form different chemical structures, which could be important in developing new chemical entities or materials (Dubovtsev et al., 2019).
Propiedades
IUPAC Name |
(Z)-3-(4-benzoyl-1-methylpyrrol-2-yl)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-12-15(17(21)14-6-4-3-5-7-14)9-16(20)8-13(10-18)11-19-22-2/h3-9,11-12H,1-2H3/b13-8+,19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUORWOQIYVWGI-ZXOAYOIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C=NOC)C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(/C=N/OC)\C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



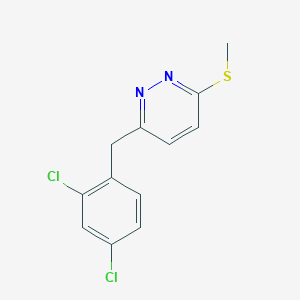

![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)


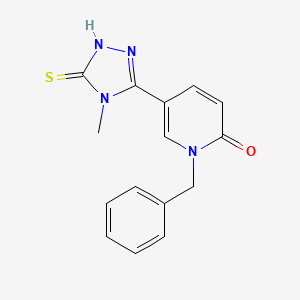
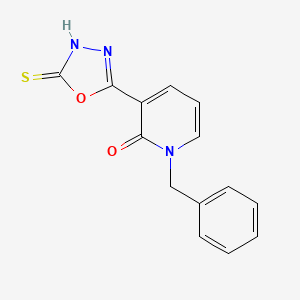
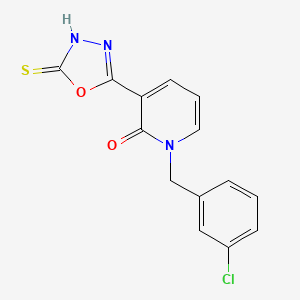
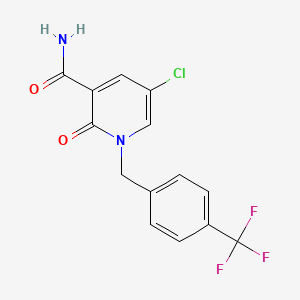
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)
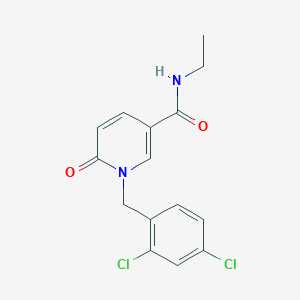
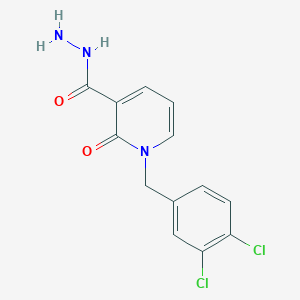
![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)